1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods may involve palladium-catalyzed intramolecular oxidative coupling of functionalized anilines .
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Indole derivatives, including 1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester, have a wide range of scientific research applications:
Chemistry: Used as precursors in the synthesis of complex molecules.
Biology: Studied for their role in cell signaling and regulation.
Medicine: Investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. They can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester can be compared with other indole derivatives such as:
Indole-2-carboxylic acid, ethyl ester: Similar structure but lacks the methoxy and dimethyl groups.
2-Methyl-1H-indole-3-carboxylate: Differently substituted indole derivative.
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
61838-91-3 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 7-methoxy-1,3-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-5-18-14(16)12-9(2)10-7-6-8-11(17-4)13(10)15(12)3/h6-8H,5H2,1-4H3 |
InChI Key |
NTNRSDYHOVVEHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C(=CC=C2)OC)C |
Origin of Product |
United States |
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